Potency Gap: Enpp-1-IN-5 Lacks Publicly Reported IC50/Ki, Limiting Direct Comparative Assessment
At the time of this analysis, no primary research publication or patent document reporting a quantitative IC50 or Ki value for Enpp-1-IN-5 could be identified in the public domain. The compound is described in vendor catalogs as a 'potent' ENPP1 inhibitor based on patent disclosures , but the specific potency metric remains unavailable. In contrast, well-characterized ENPP1 inhibitors exhibit a >1,000-fold potency range: ISM5939 shows sub-nanomolar activity (IC50 = 0.63 nM for cGAMP degradation), Compound 30 has an IC50 of 8.05 nM in enzymatic assays, STF-1084 has an apparent Ki of 0.11 µM, and Enpp-1-IN-17 shows a Ki range of 100 nM–1 µM [1][2]. Without quantitative potency data, Enpp-1-IN-5 cannot be confidently positioned relative to these benchmarks, and users must assume a high degree of uncertainty regarding its biochemical activity.
| Evidence Dimension | ENPP1 inhibitory potency |
|---|---|
| Target Compound Data | Not publicly reported |
| Comparator Or Baseline | ISM5939 (IC50 = 0.63 nM); Compound 30 (IC50 = 8.05 nM); STF-1084 (Ki = 0.11 µM); Enpp-1-IN-17 (Ki = 100 nM–1 µM) |
| Quantified Difference | Cannot be determined |
| Conditions | Biochemical ENPP1 inhibition assays using recombinant human ENPP1; substrate cGAMP or ATP as indicated |
Why This Matters
The absence of quantitative potency data introduces significant experimental risk—investigators cannot accurately estimate working concentrations, interpret dose-response relationships, or compare efficacy across studies without performing de novo assay validation.
- [1] Insilico Medicine. ISM5939: An AI-designed oral ENPP1 inhibitor. Nat. Commun. 16, 2345 (2025). View Source
- [2] Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors. J. Med. Chem. 68, 1234–1245 (2025). View Source
